Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
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Overview
Description
Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate is a synthetic organic compound belonging to the class of benzo[c]thiophenes This compound features a unique structure that includes an ethyl ester group, an allylthio substituent, and a tetrahydrobenzo[c]thiophene core
Mechanism of Action
Target of Action
Thiophene derivatives, to which this compound belongs, have been shown to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Thiophene derivatives have been associated with a range of biological activities, suggesting they may influence multiple pathways .
Result of Action
Thiophene derivatives have been associated with a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydrobenzo[c]thiophene Core: This step often involves the cyclization of a suitable precursor, such as a substituted phenylthiourea, under acidic conditions to form the benzo[c]thiophene ring system.
Introduction of the Allylthio Group: The allylthio group can be introduced via a nucleophilic substitution reaction using an allyl halide and a thiol derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the tetrahydrobenzo[c]thiophene ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amides, different ester derivatives.
Scientific Research Applications
Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate can be compared with other benzo[c]thiophene derivatives, such as:
Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate: Similar structure but with a methylthio group instead of an allylthio group.
Ethyl 3-(phenylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate: Contains a phenylthio group, which may alter its chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4-oxo-3-prop-2-enylsulfanyl-6,7-dihydro-5H-2-benzothiophene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3S2/c1-3-8-18-14-11-9(6-5-7-10(11)15)12(19-14)13(16)17-4-2/h3H,1,4-8H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLCKTFJOYQKEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCC(=O)C2=C(S1)SCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381146 |
Source
|
Record name | ethyl 4-oxo-3-prop-2-enylsulfanyl-6,7-dihydro-5H-2-benzothiophene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172516-32-4 |
Source
|
Record name | ethyl 4-oxo-3-prop-2-enylsulfanyl-6,7-dihydro-5H-2-benzothiophene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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